Cas no 1152558-33-2 (1,3-Dimethyl-5-(thiomorpholin-4-yl)-1h-pyrazole-4-carbaldehyde)

1,3-Dimethyl-5-(thiomorpholin-4-yl)-1h-pyrazole-4-carbaldehyde structure
1152558-33-2 structure
商品名:1,3-Dimethyl-5-(thiomorpholin-4-yl)-1h-pyrazole-4-carbaldehyde
CAS番号:1152558-33-2
MF:C10H15N3OS
メガワット:225.31060051918
CID:5706110
PubChem ID:33787436

1,3-Dimethyl-5-(thiomorpholin-4-yl)-1h-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1,3-Dimethyl-5-thiomorpholino-1h-pyrazole-4-carbaldehyde
    • 1152558-33-2
    • 1,3-DIMETHYL-5-(THIOMORPHOLIN-4-YL)-1H-PYRAZOLE-4-CARBALDEHYDE
    • CS-0349977
    • EN300-725550
    • 1H-Pyrazole-4-carboxaldehyde, 1,3-dimethyl-5-(4-thiomorpholinyl)-
    • 1,3-Dimethyl-5-(thiomorpholin-4-yl)-1h-pyrazole-4-carbaldehyde
    • インチ: 1S/C10H15N3OS/c1-8-9(7-14)10(12(2)11-8)13-3-5-15-6-4-13/h7H,3-6H2,1-2H3
    • InChIKey: BXGLYTUKTXDYRM-UHFFFAOYSA-N
    • ほほえんだ: S1CCN(C2=C(C=O)C(C)=NN2C)CC1

計算された属性

  • せいみつぶんしりょう: 225.09358328g/mol
  • どういたいしつりょう: 225.09358328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 63.4Ų

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3(Predicted)
  • ふってん: 432.5±45.0 °C(Predicted)
  • 酸性度係数(pKa): 3.46±0.10(Predicted)

1,3-Dimethyl-5-(thiomorpholin-4-yl)-1h-pyrazole-4-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-725550-0.25g
1,3-dimethyl-5-(thiomorpholin-4-yl)-1H-pyrazole-4-carbaldehyde
1152558-33-2
0.25g
$1012.0 2023-05-24
Enamine
EN300-725550-5.0g
1,3-dimethyl-5-(thiomorpholin-4-yl)-1H-pyrazole-4-carbaldehyde
1152558-33-2
5g
$3189.0 2023-05-24
Enamine
EN300-725550-1.0g
1,3-dimethyl-5-(thiomorpholin-4-yl)-1H-pyrazole-4-carbaldehyde
1152558-33-2
1g
$1100.0 2023-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1420647-500mg
1,3-Dimethyl-5-thiomorpholino-1h-pyrazole-4-carbaldehyde
1152558-33-2 95%
500mg
¥24710.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1420647-250mg
1,3-Dimethyl-5-thiomorpholino-1h-pyrazole-4-carbaldehyde
1152558-33-2 95%
250mg
¥23680.00 2024-08-09
Enamine
EN300-725550-0.5g
1,3-dimethyl-5-(thiomorpholin-4-yl)-1H-pyrazole-4-carbaldehyde
1152558-33-2
0.5g
$1056.0 2023-05-24
Enamine
EN300-725550-2.5g
1,3-dimethyl-5-(thiomorpholin-4-yl)-1H-pyrazole-4-carbaldehyde
1152558-33-2
2.5g
$2155.0 2023-05-24
Enamine
EN300-725550-10.0g
1,3-dimethyl-5-(thiomorpholin-4-yl)-1H-pyrazole-4-carbaldehyde
1152558-33-2
10g
$4729.0 2023-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1420647-50mg
1,3-Dimethyl-5-thiomorpholino-1h-pyrazole-4-carbaldehyde
1152558-33-2 95%
50mg
¥24948.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1420647-100mg
1,3-Dimethyl-5-thiomorpholino-1h-pyrazole-4-carbaldehyde
1152558-33-2 95%
100mg
¥20908.00 2024-08-09

1,3-Dimethyl-5-(thiomorpholin-4-yl)-1h-pyrazole-4-carbaldehyde 関連文献

1,3-Dimethyl-5-(thiomorpholin-4-yl)-1h-pyrazole-4-carbaldehydeに関する追加情報

Comprehensive Overview of 1,3-Dimethyl-5-(thiomorpholin-4-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 1152558-33-2)

1,3-Dimethyl-5-(thiomorpholin-4-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 1152558-33-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of a pyrazole core, a thiomorpholine moiety, and an aldehyde functional group, making it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its structural similarity to known pharmacophores.

The compound's CAS number 1152558-33-2 is frequently searched in academic databases and chemical supplier catalogs, reflecting its growing relevance in synthetic chemistry. Recent trends in AI-driven drug design have further highlighted the importance of such heterocyclic aldehydes, as they serve as key building blocks for machine learning-based molecular optimization. This aligns with the broader industry focus on high-throughput screening and fragment-based drug discovery.

From a structural perspective, the 1,3-dimethylpyrazole scaffold contributes to metabolic stability, while the thiomorpholine ring enhances solubility and bioavailability—a critical factor addressed in modern medicinal chemistry forums. The aldehyde group at the 4-position offers a reactive handle for further derivatization, enabling the creation of Schiff bases or heterocyclic condensations. Such properties are frequently discussed in organic synthesis communities, especially regarding green chemistry approaches to reduce reaction steps.

Analytical techniques for characterizing 1,3-Dimethyl-5-(thiomorpholin-4-yl)-1H-pyrazole-4-carbaldehyde typically involve NMR spectroscopy (¹H/¹³C), LC-MS, and FT-IR, with data often shared in open-access journals to support reproducibility—a hot topic in open science initiatives. The compound's purity profile is crucial for researchers investigating structure-activity relationships (SAR) in kinase inhibitors or antimicrobial agents, areas receiving substantial funding in 2024.

Industrial queries related to this compound often focus on scale-up synthesis protocols and cost-effective purification methods, reflecting the pharmaceutical industry's drive toward sustainable manufacturing. Suppliers emphasizing cGMP-compliant production of CAS 1152558-33-2 report increased demand, particularly from contract research organizations (CROs) working on fragment libraries for virtual screening platforms.

Environmental considerations are also emerging in discussions about this chemical. Its biodegradability and ecotoxicological profile are being evaluated under OECD guidelines, coinciding with regulatory shifts toward green pharmaceuticals. This aligns with search trends showing rising interest in benign-by-design chemicals among environmental chemists.

In academic circles, the compound's crystallographic data (CCDC deposition numbers) and computational chemistry parameters (DFT calculations) are frequently requested, indicating its utility in molecular modeling studies. Such data supports the development of AI-powered predictive models for chemical reactivity—a dominant theme in recent American Chemical Society conferences.

Patent analysis reveals that derivatives of 1,3-Dimethyl-5-(thiomorpholin-4-yl)-1H-pyrazole-4-carbaldehyde have been claimed in applications ranging from photodynamic therapy agents to crop protection formulations. This dual applicability in human health and agriculture explains its cross-disciplinary research interest, with particular traction in precision agriculture discussions.

Storage and handling recommendations for this compound often emphasize anhydrous conditions due to the aldehyde's reactivity, a practical consideration highlighted in laboratory safety webinars. These technical nuances are increasingly addressed through interactive chemical databases that integrate safety data with synthetic protocols.

Emerging publications suggest novel applications in material science, particularly as a precursor for metal-organic frameworks (MOFs) with gas storage capabilities. This expansion beyond life sciences reflects the compound's multidimensional utility, a trend captured in cross-disciplinary research analytics.

The synthesis route for CAS 1152558-33-2 typically involves Vilsmeier-Haack formylation of the corresponding pyrazole precursor, a transformation widely taught in advanced organic synthesis courses. Recent methodological improvements using continuous flow chemistry have reduced byproduct formation, addressing a common pain point noted in process chemistry forums.

In summary, 1,3-Dimethyl-5-(thiomorpholin-4-yl)-1H-pyrazole-4-carbaldehyde represents a compelling case study in modern chemical research, intersecting drug discovery, green chemistry, and materials innovation. Its continued study promises to yield insights applicable across multiple high-value industries, supported by evolving analytical and computational tools.

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